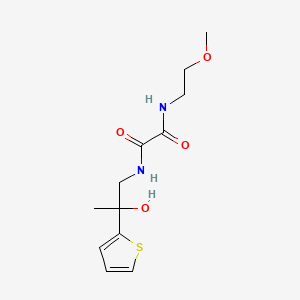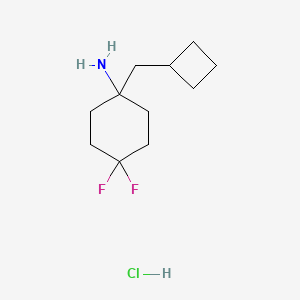
1-(Cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride” is a complex organic molecule. It contains a cyclohexane ring, which is a six-membered ring of carbon atoms, and a cyclobutane ring, which is a four-membered ring of carbon atoms . The cyclohexane ring is substituted with two fluorine atoms at the 4th position and an amine group at the 1st position. The amine group is further substituted with a cyclobutylmethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane and cyclobutane rings, the introduction of the difluoro group, and the attachment of the amine group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclohexane and cyclobutane rings, the difluoro group, and the amine group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine group, the difluoro group, and the cyclohexane and cyclobutane rings. The amine group could potentially participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of the cyclohexane and cyclobutane rings would all play a role .Applications De Recherche Scientifique
Organic Synthesis and Functional Group Transformation
The compound serves as a precursor in the synthesis of novel organic compounds through various chemical reactions. For instance, it has been involved in productive syntheses, demonstrating its utility in creating 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides. These compounds, in turn, facilitate further chemical transformations, showcasing the versatility of 1-(Cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride in organic synthesis (Kozhushkov et al., 2010).
Photochemistry
In photochemical studies, derivatives of the compound have been explored for their spectral and photochemical properties. Research has revealed efficient cyclomerization reactions and the potential for cycloreversion, indicating its role in understanding and exploiting photochemical reactions for synthesizing complex molecular structures (Mori & Maeda, 1997).
Bioconjugation Techniques
The compound's derivatives have been used to study the mechanism of amide formation in bioconjugation processes in aqueous media. This research provides insights into the conditions under which amide bonds form between carboxylic acids and amines, crucial for bioconjugation techniques in biological and medical research (Nakajima & Ikada, 1995).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2N.ClH/c12-11(13)6-4-10(14,5-7-11)8-9-2-1-3-9;/h9H,1-8,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKBHUKFLUNWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2(CCC(CC2)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

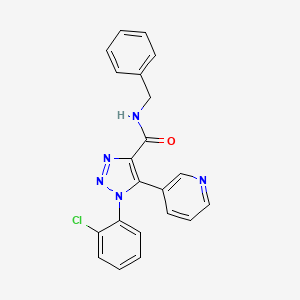


![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2997956.png)
![(4-methoxyphenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2997958.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-sulfonamide](/img/structure/B2997959.png)
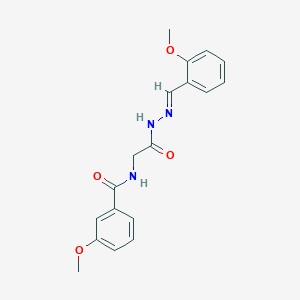
![N-allyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2997965.png)

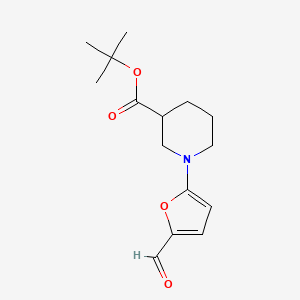
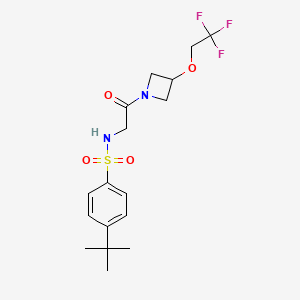

![methyl 2-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2997970.png)
